(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thiophene group
Mechanism of Action
Target of Action
The compound, also known as [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone, is a complex molecule that contains a benzimidazole moiety . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Benzimidazole derivatives are known to have good solubility in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This could potentially impact the bioavailability of the compound.
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities . The specific molecular and cellular effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the intermediate product. This intermediate is subsequently reacted with a thiophene derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, often under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and may have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar chemical reactivity.
Thiophene derivatives: These compounds share the thiophene group and may have similar electronic properties.
The uniqueness of This compound lies in its combination of these three functional groups, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOTVXGSBYUIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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